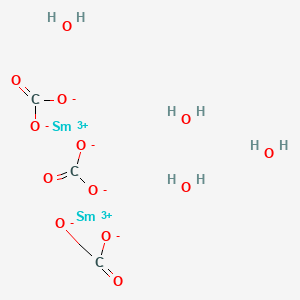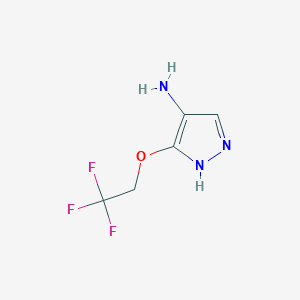
炭酸サマリウム(III) 四水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Samarium(III) carbonate tetrahydrate is a chemical compound with the formula Sm₂(CO₃)₃·4H₂O. It is a rare earth metal carbonate that contains samarium in its +3 oxidation state. This compound is typically found as a pale yellow powder and is used in various scientific and industrial applications due to its unique properties.
科学的研究の応用
Samarium(III) carbonate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other samarium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment and imaging.
Industry: Utilized in the production of high-performance materials, such as phosphors, magnets, and ceramics
準備方法
Synthetic Routes and Reaction Conditions
Samarium(III) carbonate tetrahydrate can be synthesized through a chemical precipitation reaction. This involves mixing aqueous solutions of samarium(III) nitrate or samarium(III) chloride with a carbonate source such as sodium carbonate or ammonium carbonate. The reaction typically occurs at room temperature and results in the formation of samarium(III) carbonate as a precipitate, which can then be filtered, washed, and dried to obtain the tetrahydrate form .
Industrial Production Methods
In industrial settings, the production of samarium(III) carbonate tetrahydrate follows similar principles but on a larger scale. The process involves controlled precipitation, filtration, and drying steps to ensure high purity and yield. The use of optimized reaction conditions, such as specific concentrations of reactants and controlled temperature, helps in achieving consistent product quality .
化学反応の分析
Types of Reactions
Samarium(III) carbonate tetrahydrate undergoes various chemical reactions, including:
Thermal Decomposition: Heating samarium(III) carbonate tetrahydrate results in the formation of samarium(III) oxide (Sm₂O₃) and the release of carbon dioxide and water.
Acid-Base Reactions: Reacting samarium(III) carbonate with acids such as hydrochloric acid or nitric acid produces samarium(III) chloride or samarium(III) nitrate, respectively, along with carbon dioxide and water.
Complexation Reactions: Samarium(III) carbonate can form complexes with various ligands, such as ethylenediaminetetraacetic acid (EDTA), which can be used in separation and purification processes.
Common Reagents and Conditions
Reagents: Common reagents include acids (e.g., hydrochloric acid, nitric acid), bases (e.g., sodium hydroxide), and complexing agents (e.g., EDTA).
Major Products Formed
Samarium(III) oxide (Sm₂O₃): Formed through thermal decomposition.
Samarium(III) chloride (SmCl₃): Formed by reacting with hydrochloric acid.
Samarium(III) nitrate (Sm(NO₃)₃): Formed by reacting with nitric acid.
作用機序
The mechanism of action of samarium(III) carbonate tetrahydrate depends on its application. In catalysis, it acts by providing active sites for chemical reactions, facilitating the conversion of reactants to products. In radiopharmaceuticals, samarium isotopes can emit radiation that targets cancer cells, aiding in their destruction. The molecular targets and pathways involved vary based on the specific application and the form of samarium used .
類似化合物との比較
Similar Compounds
- Samarium(III) oxide (Sm₂O₃)
- Samarium(III) chloride (SmCl₃)
- Samarium(III) nitrate (Sm(NO₃)₃)
- Samarium(III) acetate (Sm(CH₃COO)₃)
Uniqueness
Samarium(III) carbonate tetrahydrate is unique due to its carbonate anion, which imparts distinct chemical properties compared to other samarium compounds. Its ability to form complexes and undergo specific reactions makes it valuable in various applications, particularly in catalysis and material science .
特性
IUPAC Name |
samarium(3+);tricarbonate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.4H2O.2Sm/c3*2-1(3)4;;;;;;/h3*(H2,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHUIJDDXIHOX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[Sm+3].[Sm+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O13Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)


![methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2548557.png)
![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2548561.png)
